molecular formula C26H21ClN2O4 B11210384 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate

Cat. No.: B11210384
M. Wt: 460.9 g/mol
InChI Key: FMUWQAFWYPMIBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-oxo-2-phenylethyl formate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to the presence of the tryptophanate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

phenacyl 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C26H21ClN2O4/c27-20-12-10-18(11-13-20)25(31)29-23(14-19-15-28-22-9-5-4-8-21(19)22)26(32)33-16-24(30)17-6-2-1-3-7-17/h1-13,15,23,28H,14,16H2,(H,29,31)

InChI Key

FMUWQAFWYPMIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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